(3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate
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Overview
Description
(3-((Tert-butoxycarbonyl)amino)bicyclo[111]pentan-1-yl)methyl methanesulfonate is a complex organic compound with the molecular formula C12H21NO5S This compound is notable for its unique bicyclo[111]pentane structure, which imparts significant strain and reactivity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane precursor, which undergoes a series of reactions to form the strained bicyclic structure.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step involves the reaction of the amine group with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Attachment of the methanesulfonate group: The final step involves the reaction of the hydroxyl group with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, scaling up the production for industrial purposes would involve optimizing each step for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack.
Deprotection: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation and reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used.
Major Products
Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide.
Deprotection: The major product is the free amine.
Oxidation and reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
(3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound is used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action for (3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bicyclo[1.1.1]pentane core can provide rigidity and specificity to the molecule, enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(3-Aminobicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate: Similar structure but lacks the Boc protecting group.
(3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl chloride: Similar but with a chloride leaving group instead of methanesulfonate.
Uniqueness
The presence of both the Boc protecting group and the methanesulfonate leaving group makes (3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate unique. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5S/c1-10(2,3)18-9(14)13-12-5-11(6-12,7-12)8-17-19(4,15)16/h5-8H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCWKDREHJYPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)COS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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